1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone
Description
Properties
IUPAC Name |
1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-5(14)6-2-3-8(7(10)4-6)15-9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSQQCHYIYPNTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564090 | |
| Record name | 1-[3-Chloro-4-(trifluoromethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129604-27-9 | |
| Record name | 1-[3-Chloro-4-(trifluoromethoxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129604-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-Chloro-4-(trifluoromethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-Chloro-4'-(trifluoromethoxy)acetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-(trifluoromethoxy)aniline with acetic anhydride in the presence of a catalyst . The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H6ClF3O2
- Molecular Weight : 238.5909 g/mol
- CAS Number : 129604-27-9
- Appearance : Liquid, slightly soluble in water
The compound features a trifluoromethoxy group, which enhances its lipophilicity and biological activity due to the strong electron-withdrawing nature of the trifluoromethyl group.
Applications in Medicinal Chemistry
-
Drug Development :
- The trifluoromethoxy group is known to improve the pharmacological properties of drug candidates. Studies indicate that compounds containing this moiety exhibit enhanced potency against various biological targets, including ion channels and enzymes .
- For instance, research has shown that derivatives of 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone can act as potent inhibitors of sodium channels (Nav1.3), which are implicated in pain pathways. This highlights its potential for developing analgesics .
- Synthesis of Bioactive Molecules :
Organic Synthesis Applications
- Synthetic Intermediate :
- Material Science :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone involves its interaction with specific molecular targets. The compound can form stable complexes with enzymes or receptors, influencing their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 1-[3-Chloro-4-(trifluoromethoxy)phenyl]ethanone
- Molecular Formula : C₉H₆ClF₃O₂
- Molecular Weight : 238.59 g/mol
- CAS Number : 129604-27-9
Structural Features :
The compound features a phenyl ring substituted with a chlorine atom at the 3-position and a trifluoromethoxy (-OCF₃) group at the 4-position, with an acetyl (-COCH₃) functional group at the 1-position. The trifluoromethoxy group imparts strong electron-withdrawing properties and enhanced lipophilicity, while the chlorine atom contributes steric bulk and chemical stability .
Applications :
Primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals. Its trifluoromethoxy substituent is particularly valuable in drug design for improving metabolic stability and membrane permeability .
Comparison with Structurally Similar Compounds
Substitution Pattern and Electronic Effects
The table below compares the target compound with key analogs based on substituents, molecular properties, and applications:
Key Research Findings
Electronic Effects :
- The trifluoromethoxy group (-OCF₃) in the target compound exhibits stronger electron-withdrawing effects compared to methoxy (-OCH₃) or hydroxyl (-OH) groups, as evidenced by its higher Hammett σ constants . This property enhances electrophilic reactivity in substitution reactions.
- Difluoromethoxy (-OCHF₂) analogs (e.g., ) show reduced electron withdrawal compared to -OCF₃, impacting their reactivity in nucleophilic aromatic substitution.
Fungitoxic derivatives like 1-(3-(4-hydroxy-3-methoxybenzylideneamino)phenyl)ethanone (ED₅₀ = 8 μg/mL against Fusarium oxysporum) highlight the role of substituents in bioactivity. The target compound’s trifluoromethoxy group may enhance antifungal potency by reducing metabolic degradation.
Synthetic Challenges: The synthesis of this compound requires precise functionalization of the phenyl ring, often involving halogenation followed by trifluoromethoxylation . In contrast, hydroxylated analogs (e.g., ) are synthesized via diazotization or direct electrophilic substitution, which are less complex.
Biological Activity
1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone, also known as 3'-Chloro-4'-(trifluoromethoxy)acetophenone, is an organic compound with significant potential in medicinal chemistry. Its unique structural features—specifically the chloro and trifluoromethoxy groups—contribute to its biological activity, making it a candidate for further research in various therapeutic applications.
- Molecular Formula : C9H6ClF3O2
- Molecular Weight : 238.59 g/mol
- Structure : The compound features a biphenyl structure with an ethanone moiety, which is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may modulate biochemical pathways through selective binding mechanisms, although the exact pathways remain under investigation .
Biological Activity Overview
This compound has been studied for its potential effects on:
- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit specific enzymes, impacting metabolic processes .
- Anticancer Properties : The compound's halogenated structure suggests potential anticancer activity, as halogenated compounds often exhibit such properties.
- Neuroactive Effects : Studies have shown that related compounds can interact with sodium channels (Nav1.3), which may influence cardiac and neurological functions .
Case Study 1: Sodium Channel Inhibition
In a study investigating sodium channel inhibitors, derivatives similar to this compound demonstrated significant potency against Nav1.3 channels. The findings revealed that a compound with a trifluoromethoxy group exhibited comparable efficacy to other potent inhibitors, suggesting that structural modifications can enhance biological activity .
Case Study 2: Anticancer Activity
A structure-activity relationship (SAR) study indicated that modifications in the phenyl ring of related compounds could lead to increased anticancer efficacy. The presence of halogen atoms was correlated with enhanced selectivity against cancer cells compared to non-malignant cells, highlighting the therapeutic potential of halogenated acetophenones like this compound .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| This compound | C9H6ClF3O2 | Potential enzyme inhibitor; anticancer activity | Contains chloro and trifluoromethoxy groups |
| 2-Bromo-1-[3-chloro-4-(trifluoromethoxy)phenyl]ethanone | C9H6BrClF3O | Investigated for enzyme inhibition; potential anticancer properties | Similar halogenated structure enhances reactivity |
| CTR Compounds (various derivatives) | Varies | Selective against malignant cells; lower toxicity towards normal cells | Structure modifications significantly impact activity |
Q & A
Q. What are the recommended synthetic routes for 1-(3-Chloro-4-(trifluoromethoxy)phenyl)ethanone, and how do substituents influence reaction conditions?
Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted benzene ring under Lewis acid catalysis (e.g., AlCl₃). The electron-withdrawing trifluoromethoxy (-OCF₃) and chloro (-Cl) groups on the aromatic ring may reduce reactivity, necessitating optimized conditions (e.g., elevated temperatures or prolonged reaction times) . Alternative routes include nucleophilic substitution, as demonstrated for structurally similar compounds, where alkoxy or halogen substituents are introduced via electrophilic aromatic substitution or coupling reactions . Reaction optimization should involve systematic variation of catalysts (e.g., AlCl₃ vs. FeCl₃), solvents (polar aprotic vs. non-polar), and stoichiometry.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
Methodological Answer:
- NMR: Analyze and NMR spectra to identify aromatic protons (δ 7.0–8.5 ppm) and the acetyl group (δ 2.6–3.0 ppm for CH₃, δ 200–210 ppm for carbonyl in ). Splitting patterns in NMR can confirm substitution positions on the benzene ring .
- IR: A strong absorption band near 1680–1720 cm⁻¹ confirms the ketone (C=O) group. Trifluoromethoxy (-OCF₃) vibrations appear at 1250–1350 cm⁻¹ .
- Mass Spectrometry: High-resolution MS (HRMS) provides exact mass (calculated for C₉H₆ClF₃O₂: 248.0 g/mol) to verify molecular formula. Fragmentation patterns help identify substituent positions .
Q. What safety protocols are critical when handling halogenated and trifluoromethoxy-substituted acetophenones?
Methodological Answer:
- Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact.
- Conduct reactions in a fume hood due to potential release of toxic gases (e.g., HCl during Friedel-Crafts acylation).
- Store waste in labeled containers for halogenated organic compounds and dispose via certified hazardous waste facilities .
Advanced Research Questions
Q. How can regioselectivity challenges in electrophilic substitution reactions be addressed for this compound?
Methodological Answer: The -OCF₃ group is a strong meta-director, while -Cl is ortho/para-directing. Competing directing effects may lead to mixed products. Strategies include:
- Protecting Groups: Temporarily block reactive sites (e.g., silylation of hydroxyl intermediates).
- Computational Modeling: Use DFT calculations to predict substituent effects on electron density and reaction pathways .
- Kinetic Control: Optimize reaction time and temperature to favor the desired regioisomer .
Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during structural validation?
Methodological Answer:
- Complementary Techniques: Combine X-ray crystallography (using SHELX software ) for absolute configuration with 2D NMR (COSY, HSQC) to assign ambiguous signals.
- Isotopic Labeling: Introduce - or -labels to track substituents in complex spectra.
- Comparative Analysis: Cross-reference with databases like NIST Chemistry WebBook for known spectral patterns of analogous compounds .
Q. What computational methods are effective in predicting the reactivity and stability of derivatives of this compound?
Methodological Answer:
- Molecular Dynamics (MD): Simulate solvation effects and conformational stability in drug design contexts.
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack .
- Docking Studies: Model interactions with biological targets (e.g., enzymes) to guide SAR (Structure-Activity Relationship) studies .
Q. How can this compound serve as a precursor in synthesizing bioactive molecules, and what derivatization strategies are most efficient?
Methodological Answer:
- Reduction: Convert the ketone to an alcohol (using NaBH₄/LiAlH₄) for further functionalization (e.g., esterification).
- Cross-Coupling: Employ Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the chloro-substituted position.
- Biological Screening: Use the parent compound as a scaffold for synthesizing analogs (e.g., amides, sulfonamides) and test against disease-relevant targets (e.g., antisickling agents ).
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
Methodological Answer:
- Process Analytical Technology (PAT): Implement real-time monitoring (e.g., in-line FTIR) to track reaction progress.
- Design of Experiments (DoE): Use factorial designs to identify critical parameters (e.g., catalyst loading, solvent ratio) affecting yield and purity .
- Quality Control: Standardize HPLC/GC methods with internal standards (e.g., deuterated analogs) for consistent impurity profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
